molecular formula C23H24N4O6S B11193158 Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11193158
M. Wt: 484.5 g/mol
InChI Key: XRMVCNGKCRZGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate is a synthetic organic compound featuring a central benzene ring substituted with two methyl carboxylate groups at positions 1 and 3. The fifth position of the benzene ring is linked via an acetylated amino group to a modified piperazine moiety.

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

dimethyl 5-[[2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H24N4O6S/c1-32-21(30)14-10-15(22(31)33-2)12-17(11-14)25-19(28)13-18-20(29)24-8-9-27(18)23(34)26-16-6-4-3-5-7-16/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,24,29)(H,25,28)(H,26,34)

InChI Key

XRMVCNGKCRZGBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylcarbamothioyl group, and the esterification of the benzene-1,3-dicarboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

The compound is compared here with dimethyl 5-{4-oxo-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}benzene-1,3-dicarboxylate (referred to as Compound 5), a structurally analogous molecule detailed in .

Table 1: Structural and Functional Comparison
Property Target Compound Compound 5
Core Structure Dimethyl benzene-1,3-dicarboxylate Dimethyl benzene-1,3-dicarboxylate
Substituent at Position 5 Acetylated amino-piperazine-thiourea-phenyl Thiazolidinone ring with 3-(trifluoromethyl)phenyl group
Key Functional Groups Piperazine, thiourea, acetyl, methyl carboxylate Thiazolidinone, trifluoromethyl, methyl carboxylate
Molecular Weight ~500–550 g/mol (estimated) ~450–500 g/mol (estimated)
Electron Effects Thiourea (electron-withdrawing), piperazine (basic) Trifluoromethyl (strongly electron-withdrawing), thiazolidinone (polar)
Hypothesized Solubility Moderate solubility in polar solvents due to piperazine and thiourea Lower solubility due to trifluoromethyl; enhanced lipophilicity
Potential Applications Enzyme inhibition (e.g., proteases), antimicrobial agents Anticancer or anti-inflammatory (common in thiazolidinone derivatives)
Spectroscopic Characterization

Both compounds would require NMR (¹H, ¹³C) and UV spectroscopy for structural validation, as demonstrated in for related compounds. The thiourea group in the target compound may show distinct ¹H-NMR signals (e.g., NH protons at δ 9–10 ppm), while the thiazolidinone in Compound 5 would exhibit characteristic carbonyl (C=O) peaks near 170 ppm in ¹³C-NMR.

Future Research Priorities :

Biological Screening : Test antimicrobial or enzyme-inhibitory activity for the target compound.

Solubility Studies : Compare logP and dissolution rates of both compounds.

Stability Analysis : Investigate hydrolytic degradation under physiological conditions.

Biological Activity

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate, with the CAS number 1024710-84-6 and the molecular formula C23H24N4O6S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring substituted with a phenylcarbamothioyl group and an acetyl moiety. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight484.5249 g/mol
SMILESCOC(=O)c1cc(NC(=O)CC2C(=O)NCCN2C(=S)Nc2ccccc2)cc(c1)C(=O)OC
LogPNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the piperazine derivative followed by the introduction of the phenylcarbamothioyl group and subsequent acetylation. Analytical techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

The proposed mechanism of action for piperazine derivatives often involves interaction with biological targets such as enzymes or receptors. For example, compounds that bind to specific proteins involved in cancer pathways could inhibit their activity, leading to reduced tumor growth and proliferation.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that certain piperazine derivatives can inhibit cell proliferation in cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.
  • Animal Models : Some animal studies have shown that piperazine derivatives can reduce tumor size in xenograft models. The effectiveness is often assessed through tumor volume measurements and histological analysis post-treatment.

Research Findings

A growing body of literature emphasizes the importance of exploring thioamide derivatives for their diverse biological activities. A study highlighted that thioamide compounds exhibit notable antimicrobial properties and may also show anticancer effects through apoptosis induction in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.